molecular formula C12H16O B1355146 (Cyclopentyloxymethyl)benzene CAS No. 40843-99-0

(Cyclopentyloxymethyl)benzene

Cat. No.: B1355146
CAS No.: 40843-99-0
M. Wt: 176.25 g/mol
InChI Key: XQCOUULIMKYHIU-UHFFFAOYSA-N
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Description

(Cyclopentyloxymethyl)benzene is an organic compound with the molecular formula C12H16O. It is a colorless liquid with a sweet odor and is commonly used in various fields such as medical research, environmental research, and industrial research. The compound consists of a benzene ring substituted with a cyclopentyloxymethyl group, making it a derivative of benzene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopentyloxymethyl)benzene typically involves the reaction of benzyl chloride with cyclopentanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclopentanol attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as phase-transfer catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: (Cyclopentyloxymethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzaldehyde derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to cyclopentylmethylbenzene using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: Benzaldehyde derivatives

    Reduction: Cyclopentylmethylbenzene

    Substitution: Nitro derivatives of this compound

Scientific Research Applications

(Cyclopentyloxymethyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: The compound is utilized in the study of biological pathways and as a reagent in biochemical assays.

    Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Cyclopentyloxymethyl)benzene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

(Cyclopentyloxymethyl)benzene can be compared with other benzene derivatives such as:

    Benzyl alcohol: Similar in structure but contains a hydroxyl group instead of a cyclopentyloxymethyl group.

    Cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclopentyloxymethyl group.

    Phenylcyclopentane: Contains a cyclopentane ring directly attached to the benzene ring.

Uniqueness: this compound is unique due to the presence of the cyclopentyloxymethyl group, which imparts distinct chemical and physical properties compared to other benzene derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

cyclopentyloxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCOUULIMKYHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20521328
Record name [(Cyclopentyloxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40843-99-0
Record name [(Cyclopentyloxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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